Angiotensin (1-7)

Receptor Pharmacology Binding Affinity RAS

Angiotensin (1-7) is the primary effector of the ACE2/Ang-(1-7)/Mas receptor axis, offering a unique counter-regulatory profile vs Ang II. With a half-life of ~10 sec, it serves as the gold-standard benchmark for stabilized analog formulation studies. Clinically validated antiangiogenic activity (Phase I dose 400 µg/kg). Choose for Mas-specific vasodilation, anti-fibrotic, and endothelial protection research. Not substitutable with ARBs or ACE inhibitors.

Molecular Formula C41H62N12O11
Molecular Weight 899.0 g/mol
CAS No. 39386-80-6
Cat. No. B1266297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin (1-7)
CAS39386-80-6
SynonymsAng I (1-7)
angiotensin (1-7)
angiotensin 1-7
angiotensin I (1-7)
angiotensin II (1-7)
angiotensin II (1-7) heptapeptide
angiotensin II-(1-7)
angiotensin-(1-7)
angiotensin-I (1-7)
Molecular FormulaC41H62N12O11
Molecular Weight899.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1
InChIKeyPVHLMTREZMEJCG-GDTLVBQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin (1-7) (CAS 39386-80-6): A Heptapeptide Hormone with Distinct Counter-Regulatory Activity in the Renin-Angiotensin System


Angiotensin (1-7) [Ang-(1-7)] is an endogenous heptapeptide fragment of the renin-angiotensin system (RAS), generated primarily from Angiotensin II by angiotensin-converting enzyme 2 (ACE2) [1]. In contrast to the vasoconstrictor and pro-proliferative actions of Angiotensin II (Ang II), Ang-(1-7) acts as a counter-regulatory hormone, mediating vasodilation, anti-proliferation, and anti-fibrotic effects [1][2]. Its biological actions are primarily mediated through the G-protein coupled receptor Mas, a distinct receptor from the classical Ang II type 1 (AT1) and type 2 (AT2) receptors [2][3]. This unique pharmacological profile positions Ang-(1-7) as a critical component of the protective arm of the RAS and a target of intense therapeutic investigation [1].

Why Angiotensin (1-7) Cannot Be Simply Substituted by Other RAS Peptides or Standard Antihypertensives


Generic substitution with Angiotensin II or its analogs is not feasible for Ang-(1-7) due to fundamental differences in receptor pharmacology and biological function. Ang-(1-7) signals through the Mas receptor, a GPCR distinct from AT1 and AT2, to produce effects opposite to those of Ang II [1]. Substitution with standard AT1 receptor blockers (ARBs) like losartan or ACE inhibitors (ACEis) does not recapitulate the direct Mas receptor activation achieved by exogenous Ang-(1-7) [2][3]. Furthermore, Ang-(1-7) exhibits a remarkably short plasma half-life (~10 seconds) due to rapid metabolism by ACE, a pharmacokinetic property that distinguishes it from stable small-molecule RAS modulators and necessitates specialized formulation or delivery strategies for therapeutic use [3][4].

Quantitative Evidence of Angiotensin (1-7) Differentiation Against Key Comparators


Receptor Binding Selectivity: Ang-(1-7) Displays >100-Fold Lower Affinity for AT1/AT2 Receptors Compared to Ang II, Confirming a Distinct Receptor Target

Ang-(1-7) demonstrates a 150-fold lower affinity for AT1 receptors compared to native Angiotensin II (Ang II), with a Ki of 2.4 μM for AT1 and a Ki of 104 μM for AT2 in rat brain tissue [1]. This stark difference in binding affinity underscores that Ang-(1-7) does not function as an agonist at classical Ang II receptors. In contrast, Ang-(1-7) binds with high affinity (19.3 nM) to a unique non-AT1/non-AT2 site on bovine aortic endothelial cells, later identified as the Mas receptor [2].

Receptor Pharmacology Binding Affinity RAS Mas Receptor

Functional Antagonism: Ang-(1-7) Counteracts Ang II-Induced Cellular Effects via Mas Receptor, Not AT1 or AT2

In rat renal mesangial cells, Ang-(1-7) co-treatment counteracted Ang II-induced phosphorylation of ERK1/2, TGF-β1 synthesis, cell proliferation, and extracellular matrix synthesis in a concentration-dependent manner [1]. Crucially, these counter-regulatory effects of Ang-(1-7) were completely blocked by the Mas receptor antagonist A-779, but not by the AT1 antagonist losartan or the AT2 antagonist PD123319, confirming that the functional antagonism of Ang II is specifically mediated through Mas receptor activation [1].

Functional Antagonism Cell Signaling Mas Receptor Renal Mesangial Cells

Endothelial Function: Ang-(1-7) Restores Nitric Oxide-Dependent Vasodilation Impaired by High-Salt Diet via Mas Receptor, Distinct from Ang II Pathway

Chronic intravenous infusion of Ang-(1-7) (4 ng·kg−1·min−1 for 3 days) significantly restored acetylcholine-induced, nitric oxide-dependent vasodilation in middle cerebral arteries of rats fed a high-salt diet, an effect that was lost in untreated high-salt animals [1]. This restoration was blocked by the Mas receptor antagonist A-779 and the AT2 antagonist PD-123319, but unaffected by AT1 blockade with losartan [1]. In contrast, low-dose Ang II infusion (5 ng·kg−1·min−1) also restored vasodilation, but via an AT1 receptor-dependent mechanism blocked by losartan, highlighting distinct signaling pathways [1].

Vascular Biology Endothelial Dysfunction Nitric Oxide Hypertension

Plasma Stability: Ang-(1-7) Has an Extremely Short Half-Life (≈10 seconds) Due to ACE-Mediated Metabolism, a Critical Formulation Consideration

In anesthetized rats, the plasma half-life (t1/2) of infused Ang-(1-7) averages approximately 9-10 seconds across normotensive, hypertensive, and transgenic strains [1]. This rapid clearance is primarily mediated by angiotensin-converting enzyme (ACE), as treatment with the ACE inhibitor lisinopril produced a statistically significant increase in Ang-(1-7) half-life [1]. In stark contrast, a cyclized analog of Ang-(1-7) designed to resist ACE degradation exhibits a 34-fold enhanced survival in vivo [2].

Pharmacokinetics Peptide Stability ACE Metabolism Drug Delivery

Clinical Pharmacokinetics and Dosing: Phase I Trial Establishes 400 µg/kg s.c. as RP2D for Ang-(1-7) with Link to Biomarker Reduction

A Phase I clinical trial in patients with advanced solid tumors established the recommended Phase II dose (RP2D) of Ang-(1-7) as 400 µg/kg administered by subcutaneous injection once daily for 5 days on a 3-week cycle [1]. Dose-limiting toxicities were encountered at 700 µg/kg. Notably, patients deriving clinical benefit (disease stabilization >3 months or tumor reduction) exhibited a significant decrease in plasma placental growth factor (PlGF) levels on day 1 (P=0.04) and day 5 (P=0.04) compared to those without benefit [1]. This links Ang-(1-7) administration to a quantifiable pharmacodynamic biomarker response.

Clinical Pharmacology Phase I Trial Cancer Antiangiogenic

Evidence-Backed Application Scenarios for Angiotensin (1-7) in Research and Therapeutic Development


Investigating the Protective Arm of the Renin-Angiotensin System (RAS)

Ang-(1-7) is the primary effector of the ACE2/Ang-(1-7)/Mas receptor axis. Researchers studying the counter-regulatory arm of the RAS should prioritize Ang-(1-7) over Ang II or its analogs to specifically activate Mas receptor-mediated signaling, as demonstrated by its high affinity for the Mas receptor and its functional antagonism of Ang II-induced effects in renal and vascular cells [1][2].

Developing Novel Therapies for Cardiovascular and Renal Fibrosis

Given its demonstrated ability to counteract Ang II-induced pro-fibrotic signaling (e.g., TGF-β1 synthesis and ECM production) in mesangial cells [1], and its ability to restore endothelial function impaired by a high-salt diet [2], Ang-(1-7) is a prime candidate for research into anti-fibrotic and endothelial-protective therapies. Patents covering its use in fibrotic diseases further underscore its industrial relevance [3].

Angiogenesis Modulation and Oncology Research

Ang-(1-7) has been clinically validated as an antiangiogenic agent. The Phase I clinical trial establishing a recommended Phase II dose of 400 µg/kg and linking treatment to a reduction in the pro-angiogenic biomarker PlGF provides a clear translational pathway [1]. Researchers developing antiangiogenic strategies should consider Ang-(1-7) as a first-in-class peptide hormone with human safety and preliminary efficacy data.

Formulation and Drug Delivery Development for Short Half-Life Peptides

The extremely short plasma half-life of Ang-(1-7) (~10 seconds due to ACE metabolism) presents a significant formulation challenge and opportunity [1]. Research programs focused on developing stabilized analogs, sustained-release formulations, or novel delivery systems (e.g., subcutaneous depots, nanoparticle encapsulation) can use native Ang-(1-7) as a benchmark to demonstrate improvements in stability and pharmacokinetics, as shown by cyclized analogs with 34-fold enhanced survival [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin (1-7)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.